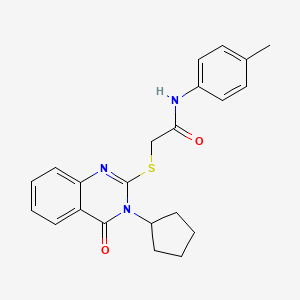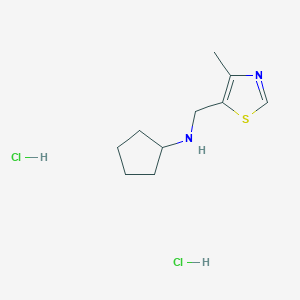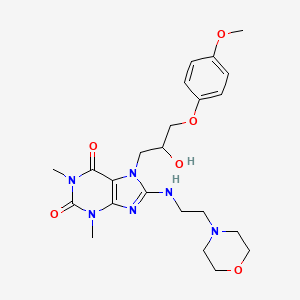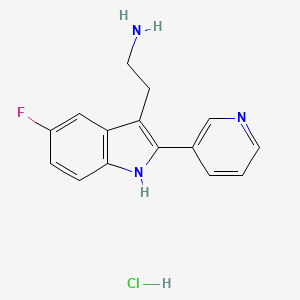
3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this compound, the indole is substituted at the 3-position with a 2-aminoethyl group, and the 5-position with a fluorine atom. Additionally, a pyridin-3-yl group is attached to the 2-position of the indole .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and pyridine rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aminoethyl group could potentially participate in reactions involving the nitrogen atom, while the fluorine atom might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and pyridine rings could contribute to its aromaticity and stability. The aminoethyl group might increase its polarity, and the fluorine atom could affect its reactivity .Aplicaciones Científicas De Investigación
Antiviral Activity
- Compounds similar to 3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride have demonstrated significant antiviral properties. In particular, derivatives of 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids, closely related to the compound , showed notable activity against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. These findings indicate potential applications of such compounds in antiviral therapies (Ivachtchenko et al., 2015).
Antiallergic Agents
- The indole derivatives, which are structurally related to the chemical , have been investigated for their antiallergic properties. Notably, certain N-(pyridin-4-yl)-(indol-3-yl)alkylamides have shown promising results as antiallergic compounds. This suggests that 3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride could potentially be explored for similar uses (Menciu et al., 1999).
Antimicrobial Evaluation
- Research into derivatives of 1H-indole, closely related to the compound in focus, has revealed their effectiveness in antimicrobial applications. This suggests that 3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride might hold potential for development into antimicrobial agents (Thadhaney et al., 2010).
Applications in Organic Synthesis
- Indole derivatives, including compounds similar to 3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride, have been synthesized for various applications in organic chemistry. Their unique structural properties make them useful intermediates in the synthesis of complex organic molecules (Elokdah et al., 2007).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with g protein-coupled receptors (gpcrs) and other neurotransmitter systems .
Mode of Action
It’s worth noting that similar indolic compounds are known for their antioxidant properties and their ability to modulate neurotransmitter systems .
Biochemical Pathways
It’s known that indolic compounds can influence various biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
Similar compounds are known to exhibit rapid absorption and elimination .
Result of Action
Similar compounds are known to have antioxidant properties and can protect both lipids and proteins from peroxidation .
Propiedades
IUPAC Name |
2-(5-fluoro-2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3.ClH/c16-11-3-4-14-13(8-11)12(5-6-17)15(19-14)10-2-1-7-18-9-10;/h1-4,7-9,19H,5-6,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLGSVDZPGKLNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

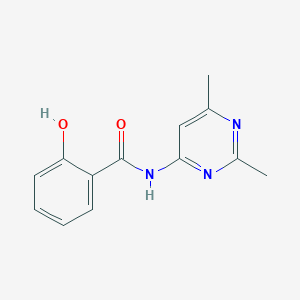
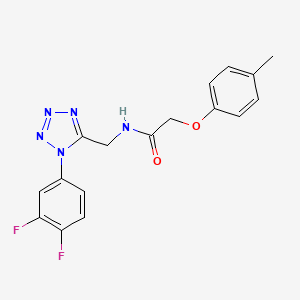
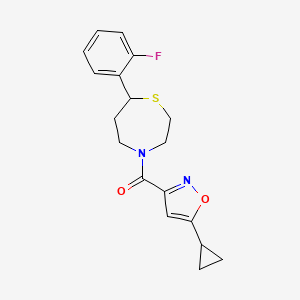
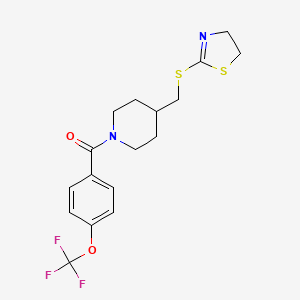
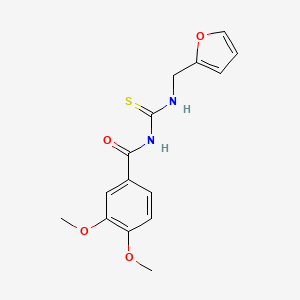

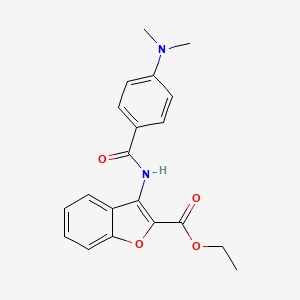
![[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2381452.png)
